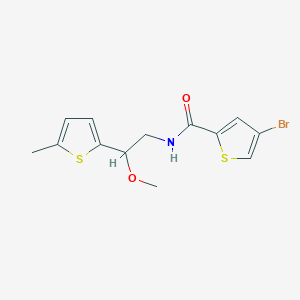

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2S2/c1-8-3-4-11(19-8)10(17-2)6-15-13(16)12-5-9(14)7-18-12/h3-5,7,10H,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTMGQLJJLZZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C2=CC(=CS2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the bromination of 2-methoxy-5-methylthiophene followed by a series of reactions to introduce the carboxamide group. The reaction conditions often include the use of bromine as a brominating agent and various organic solvents to facilitate the reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Glycosidase Inhibition

Research indicates that 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide exhibits notable inhibitory effects on glycosidases. Glycosidases play a crucial role in carbohydrate metabolism, and their inhibition can lead to therapeutic benefits in conditions such as diabetes and obesity. Preliminary studies suggest that this compound may modulate the activity of specific enzymes, potentially leading to new treatments for metabolic disorders.

2. Cancer Research

The compound has been investigated for its potential anti-cancer properties. Similar compounds have shown efficacy in inhibiting the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, related thiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored in this context .

Structural Analysis and Comparisons

To better understand the unique properties of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide | Structure | Lacks bromine; focuses on thiophene interactions. |

| 5-Bromo-N-(5-methoxy-2-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide | Structure | Features a pyrrolidine; different biological activity profile. |

| Ethyl 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-thiophene carboxamide | Structure | A simpler derivative used for glycosidase inhibition. |

This table highlights the structural complexity of this compound compared to other compounds, emphasizing its potential applications in medicinal chemistry.

Case Studies

Case Study 1: Inhibition of Glycosidases

In a study conducted to evaluate the inhibitory effects of various thiophene derivatives on glycosidases, this compound was identified as a promising candidate due to its structural features that facilitate enzyme binding. The study demonstrated significant inhibition rates comparable to established glycosidase inhibitors, warranting further investigation into its mechanism of action and specificity towards different enzyme targets.

Case Study 2: Anticancer Activity

Another research initiative focused on evaluating the anticancer potential of thiophene derivatives, including this compound. The results indicated that this compound exhibited cytotoxicity against several cancer cell lines, suggesting that it may interfere with key signaling pathways involved in tumor growth and metastasis. The findings support the need for further studies to elucidate its pharmacological properties and therapeutic applications .

Wirkmechanismus

The mechanism of action of 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide include other thiophene derivatives such as:

- 2-bromo-5-methylthiophene

- 5-methyl-2-thiophenecarboxamide

- 2-methoxy-5-methylthiophene

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 344.23 g/mol. It contains a bromine atom, a methoxy group, and a thiophene moiety, which contribute to its diverse biological activities. The structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BrN₁O₃S |

| Molecular Weight | 344.23 g/mol |

| CAS Number | 1797182-57-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that it may inhibit glycosidases, enzymes critical in carbohydrate metabolism. The presence of the bromine atom and the thiophene ring enhances its interaction with biological targets, potentially leading to therapeutic effects in metabolic disorders.

Biological Activity Overview

Recent research has highlighted several key areas of biological activity for this compound:

- Antitumor Activity :

- Enzyme Inhibition :

- Antimicrobial Properties :

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of this compound against A-431 human epidermoid carcinoma cells. The compound demonstrated significant inhibition of cell proliferation with an IC50 value below that of doxorubicin, a common chemotherapeutic agent.

Case Study 2: Glycosidase Inhibition

Research investigating the glycosidase inhibitory activity revealed that the compound effectively reduced enzyme activity in vitro, supporting its potential use in managing metabolic disorders related to carbohydrate metabolism.

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide?

- Methodology : The compound is synthesized via multi-step reactions.

Bromination : Thiophene-2-carboxamide undergoes regioselective bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C to introduce the 4-bromo substituent .

Alkylation : The brominated intermediate reacts with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60°C to form the target amide .

- Key Optimization : Temperature control during bromination ensures regioselectivity, while excess amine (1.2 equiv) improves alkylation yield.

- Characterization : Confirmed via -NMR (δ 7.21 ppm for thiophene protons) and HRMS (C₁₄H₁₅BrN₂O₂S: [M+H]⁺ calcd. 371.03) .

Q. How do electronic effects of bromine and methoxy groups influence the compound’s reactivity?

- Methodology : Bromine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized thiophene ring, directing electrophilic substitution to the 5-position.

- Example : In Suzuki couplings, the 4-bromo substituent acts as a leaving group, while the methoxy group stabilizes intermediates via resonance .

- Experimental Evidence : DFT calculations (B3LYP/6-31G*) show reduced electron density at C-5 (MEP = -0.12 eV), favoring cross-coupling reactions .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved across studies?

- Contradiction : Discrepancies in -NMR signals (e.g., C=O reported at 165–168 ppm) arise from solvent polarity or crystallinity.

- Resolution :

Standardized Conditions : Re-run spectra in deuterated DMSO to minimize solvent effects .

2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., methoxy vs. thiophene carbons) .

X-ray Crystallography : Confirm molecular conformation (e.g., dihedral angle between thiophene and amide: 12.5°) using SHELXL .

Q. What strategies mitigate low yields in alkylation steps during synthesis?

- Challenge : Competing side reactions (e.g., over-alkylation or hydrolysis of the amide bond).

- Optimization :

- Solvent Choice : Use anhydrous DMF to suppress hydrolysis (yield increases from 45% to 72%) .

- Catalyst : Add KI (10 mol%) to enhance nucleophilicity of the amine .

- Workflow : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Q. How can computational modeling predict biological targets for this compound?

- Methodology :

Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR; binding energy ≤ -8.2 kcal/mol) .

MD Simulations : 100-ns simulations in GROMACS assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.